molecular formula C16H17ClF2N4O2 B2882922 (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189855-99-9

(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2882922
CAS No.: 1189855-99-9
M. Wt: 370.78
InChI Key: NUVUOIRTRWFTKP-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a combination of fluorinated phenyl, methoxypyridazinyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 2,6-difluorophenyl and 6-methoxypyridazinyl groups, followed by their coupling with piperazine. The final step involves the formation of the methanone linkage and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxypyridazinyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a phenyl ring with different substituents.

Scientific Research Applications

(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone
  • (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanol
  • (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methane

Uniqueness

The uniqueness of (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride lies in its combination of fluorinated phenyl and methoxypyridazinyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O2.ClH/c1-24-14-6-5-13(19-20-14)21-7-9-22(10-8-21)16(23)15-11(17)3-2-4-12(15)18;/h2-6H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVUOIRTRWFTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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